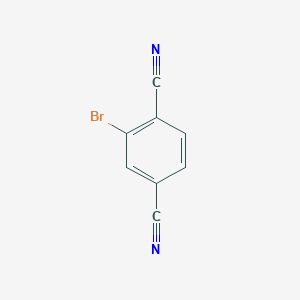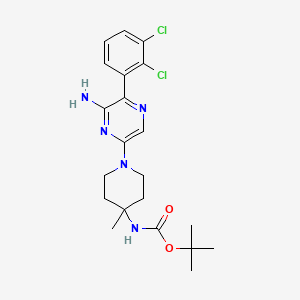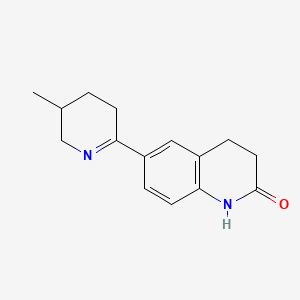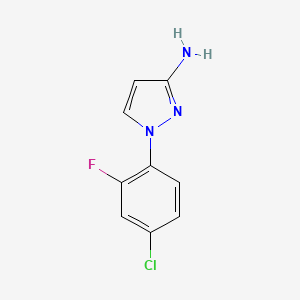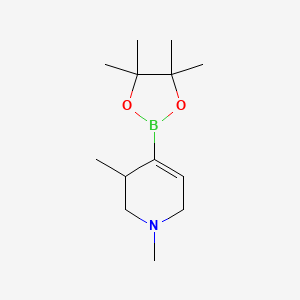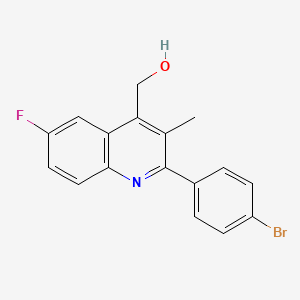
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with bromine, fluorine, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromine and fluorine substituents. The final step involves the addition of the hydroxymethyl group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination and Fluorination:
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group, which can be achieved through a Grignard reaction using formaldehyde and a suitable Grignard reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)carboxylic acid.
Reduction: (2-(4-Hydroxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
Substitution: (2-(4-Methoxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated quinolines on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the hydroxymethyl group allows it to form specific interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromophenyl)methanol
- (2-Fluoro-3-methylquinolin-4-yl)methanol
- (4-Bromophenyl)-6-fluoroquinoline
Uniqueness
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is unique due to the combination of bromine, fluorine, and a hydroxymethyl group on a quinoline core. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H13BrFNO |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-6-fluoro-3-methylquinolin-4-yl]methanol |
InChI |
InChI=1S/C17H13BrFNO/c1-10-15(9-21)14-8-13(19)6-7-16(14)20-17(10)11-2-4-12(18)5-3-11/h2-8,21H,9H2,1H3 |
InChI-Schlüssel |
MJVCEBIIIUEIDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)

![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
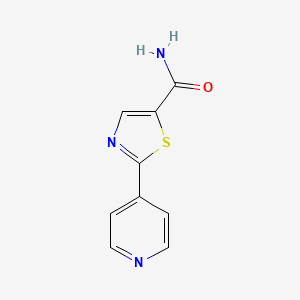
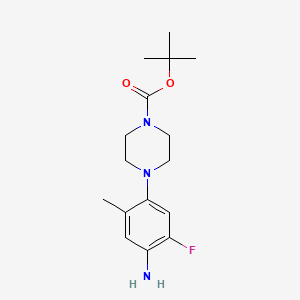
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
